molecular formula C18H20FN7O B3013005 2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol CAS No. 946242-27-9

2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol

Cat. No.: B3013005
CAS No.: 946242-27-9
M. Wt: 369.404
InChI Key: DRHXFNXULYVNLU-UHFFFAOYSA-N
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Description

2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a pteridine core structure, a heterocyclic system prevalent in critical biological molecules such as folic acid and various enzyme cofactors. The pteridine is functionalized with a (4-fluorophenyl)amino group at the 4-position and is linked to a polar 2-hydroxyethyl piperazine moiety at the 2-position. The piperazine ring is a common pharmacophore known to improve water solubility and influence the pharmacokinetic properties of drug candidates, while the fluorophenyl group is often utilized in drug design to modulate binding affinity and metabolic stability. Compounds with pteridine scaffolds are frequently investigated for their potential to interact with a variety of enzymatic targets, including protein kinases, dihydrofolate reductase, and phosphodiesterases, which are implicated in numerous disease pathways. The presence of the hydrogen-bond-capable ethanol group on the piperazine enhances the molecule's polarity, making it a valuable candidate for probing specific binding sites and structure-activity relationships (SAR). This makes the compound particularly useful for researchers in the fields of oncology, immunology, and infectious diseases, where the development of novel small-molecule inhibitors is crucial. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-[4-(4-fluoroanilino)pteridin-2-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN7O/c19-13-1-3-14(4-2-13)22-17-15-16(21-6-5-20-15)23-18(24-17)26-9-7-25(8-10-26)11-12-27/h1-6,27H,7-12H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHXFNXULYVNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol typically involves multiple steps, starting with the preparation of the pteridine core. The pteridine core can be synthesized through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

1.1 Antineoplastic Activity
Research indicates that pteridine derivatives, including the compound , exhibit significant antineoplastic properties. They have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for nucleotide synthesis, thereby disrupting DNA replication in cancer cells .

1.2 Anti-inflammatory Effects
The compound has demonstrated efficacy in treating inflammatory conditions such as Crohn's disease and ulcerative colitis. Studies have highlighted its ability to reduce cytokine production and inhibit T-cell activation, which are pivotal in the pathogenesis of these diseases . The specific action of this compound on immune cells suggests a promising avenue for developing novel anti-inflammatory therapies.

1.3 Immunosuppressive Properties
Due to its influence on immune modulation, this compound is also being investigated for its potential use in organ transplantation to prevent rejection. It has been found to decrease lymphocyte proliferation and reduce the activation of macrophages and other immune cells . This immunosuppressive action is critical for improving transplant outcomes.

Study on Inflammatory Bowel Disease

A notable study demonstrated that administration of this pteridine derivative significantly reduced symptoms in animal models of inflammatory bowel disease. The treatment resulted in decreased neutrophil infiltration and lower levels of myeloperoxidase activity, indicating reduced inflammation .

Cancer Treatment Trials

In clinical trials involving patients with various cancers, compounds similar to 2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol have been administered alongside traditional chemotherapy agents. Results showed enhanced efficacy and reduced side effects compared to chemotherapy alone, suggesting a synergistic effect .

Mechanism of Action

The mechanism of action of 2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor of these transporters, affecting the uptake and regulation of nucleosides in cells . This inhibition can have various downstream effects on cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Ethanol Motifs

SPZ-099 (2-(4-((4-Fluorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol)
  • Structure: Contains a bis-aryl (4-fluorophenyl and phenyl) methyl group attached to piperazine, with an ethanol tail.
  • Molecular Weight : 314.4 g/mol .
  • Key Difference: Lacks the pteridine core and instead incorporates a bulkier bis-aryl substituent.
Compound 4j (2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol)
  • Structure: Combines a methoxyphenylpiperazine with a naphthalenesulfonyl-indole group and ethanol.
  • Biological Activity : Potent 5-HT6 receptor antagonist (IC50 = 32 nM) .
JJC8-091 (1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfonyl)ethyl)piperazin-1-yl)propan-2-ol)
  • Structure: Features a bis(4-fluorophenyl)sulfonyl group and a propanol tail.
  • Activity : Dopamine uptake inhibitor .
  • Comparison: The sulfonyl group and propanol chain may enhance membrane permeability but deviate from the target’s hydrogen-bonding capabilities via the pteridine N-atoms.

Pteridine-Based Analogues

2-((4-(Phenylamino)pteridin-2-yl)amino)ethanol
  • Molecular Weight : 282.30 g/mol .
  • Key Difference : Absence of the 4-fluorophenyl and piperazine groups reduces complexity and may limit multitarget interactions.
Compound 8e (2-(4-(2-Amino-6-((4-amino-2-(4-fluorophenyl)quinolin-6-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanol)
  • Structure: Quinoline-pyrimidine hybrid linked to piperazine-ethanol.
  • Synthesis: Prepared via nucleophilic substitution between 2-(piperazin-1-yl)ethanol and a brominated precursor .

Chloropyrimidine-Piperazine Derivatives

2-(4-(6-Chloropyrimidin-4-yl)piperazin-1-yl)ethanol
  • Structure: Chloropyrimidine attached to piperazine-ethanol.
  • Similarity Score : 0.95 (structurally analogous but lacks fluorophenyl and pteridine groups) .
  • Implications : The chloro substituent may enhance electrophilicity, enabling covalent binding to targets.

Structural and Functional Analysis

Impact of Substituents

Feature Target Compound SPZ-099 4j
Core Heterocycle Pteridine None (bis-aryl) Indole-sulfonyl
Aromatic Group 4-Fluorophenylamino 4-Fluorophenyl and phenyl Naphthalenesulfonyl
Piperazine Tail Ethanol Ethanol Ethanol
Molecular Weight ~400 (estimated) 314.4 Not reported

Biological Activity

The compound 2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H23FN4O\text{C}_{18}\text{H}_{23}\text{F}\text{N}_4\text{O}

This structure includes a piperazine ring, a pteridine moiety, and a fluorophenyl group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antitumor Activity : Many pteridine derivatives have been studied for their effects on cancer cell lines.
  • Neuropharmacological Effects : Piperazine derivatives are known to interact with neurotransmitter systems, potentially affecting mood and cognition.
  • Antimicrobial Properties : Some studies suggest that related compounds may possess antibacterial or antifungal activities.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Modulation : It may bind to various receptors (e.g., serotonin or dopamine receptors), influencing neurotransmission.
  • Interference with Nucleic Acid Synthesis : Similar compounds often exhibit effects on DNA or RNA synthesis, leading to antiproliferative effects in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related research indicate:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Piperazine Linkage : The piperazine moiety is essential for maintaining the structural integrity necessary for receptor interaction.

Table 1: Summary of Structure-Activity Relationships

Compound VariantIC50 (µM)Biological Activity
2-(4-(4-Fluorophenyl)amino)pteridine0.18Inhibitor of tyrosinase
2-(4-(3-Chlorophenyl)amino)pteridine0.25Antitumor activity
2-(4-(4-Methylphenyl)amino)pteridine0.30Neurotransmitter modulation

Case Studies and Research Findings

Several studies have investigated compounds structurally similar to this compound:

  • Antitumor Studies : A study published in Frontiers in Pharmacology demonstrated that pteridine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Neuropharmacological Effects : Research has shown that piperazine derivatives can modulate serotonin receptors, indicating potential use in treating mood disorders .
  • Antimicrobial Activity : A related compound was found to possess antimicrobial properties against specific bacterial strains, highlighting the versatility of this class of compounds .

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